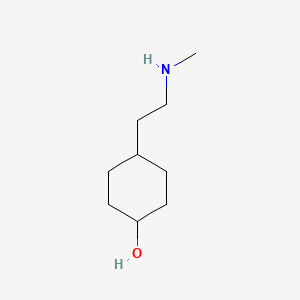
Cyclohexanol, 4-(2-methylaminoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylaminoethyl)cyclohexanol is an organic compound with the molecular formula C9H19NO. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring, and a 2-methylaminoethyl group is substituted at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylaminoethyl)cyclohexanol typically involves the reaction of cyclohexanol with 2-methylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain pure 4-(2-Methylaminoethyl)cyclohexanol .
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methylaminoethyl)cyclohexanol may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylaminoethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
- **Reduction
Oxidation: Formation of cyclohexanone or cyclohexanal.
Biologische Aktivität
Cyclohexanol, 4-(2-methylaminoethyl)-, also known as 1-(2-methylaminoethyl)cyclohexanol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Cyclohexanol, 4-(2-methylaminoethyl)- is characterized by a cyclohexanol moiety with a methylaminoethyl substituent. This structure contributes to its biological activity, particularly in modulating neurotransmitter systems.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Solubility | Soluble in water and organic solvents |
| Functional Groups | Alcohol, amine |
The compound is primarily recognized for its role as an impurity in the antidepressant venlafaxine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). By inhibiting the reuptake of serotonin and norepinephrine, it enhances neurotransmitter levels in the synaptic cleft, thereby alleviating symptoms of depression and anxiety .
Biological Activity and Toxicity
Research indicates that Cyclohexanol, 4-(2-methylaminoethyl)- may exhibit various biological activities:
- Antidepressant Effects : Similar compounds have been shown to influence mood regulation through neurotransmitter modulation .
- Toxicity Assessments : Studies involving structurally related compounds indicate potential genotoxicity and cytotoxic effects under certain conditions. For instance, 4-MCHM (4-methyl-1-cyclohexanemethanol), a related compound, was shown to induce DNA damage in human lung epithelial cells .
Table 1: Toxicity Data for Related Compounds
| Compound | IC50 (mg/L) | Effect |
|---|---|---|
| 4-MCHM (Yeast) | 4702 ± 1.3 | Induces chemical stress |
| 4-MCHM (Human Cells) | 148.7 ± 1.2 | DNA damage-related biomarkers |
Case Studies
- Neurotransmitter Modulation : A study on structurally similar compounds demonstrated their ability to enhance serotonin and norepinephrine levels, leading to improved mood and anxiety outcomes.
- Toxicological Evaluations : In vivo studies on related compounds have shown moderate toxicity with potential for skin and eye irritation. The National Toxicology Program continues to evaluate these compounds for chronic toxicity and carcinogenic potential .
Research Findings
Recent investigations highlight the importance of understanding the biological activity of Cyclohexanol, 4-(2-methylaminoethyl)- within the context of its structural analogs:
- Mechanistic Studies : Spectroscopic techniques such as NMR and IR spectroscopy have been employed to elucidate the compound's interactions at the molecular level .
- Pharmacological Implications : Compounds with similar structures have been linked to various therapeutic applications beyond antidepressants, including anxiolytic effects.
Eigenschaften
CAS-Nummer |
63918-21-8 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
4-[2-(methylamino)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-10-7-6-8-2-4-9(11)5-3-8/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
WCPJVPPCOMEVQR-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1CCC(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















